Hydroxy Bosentan-d4
Overview
Description
Hydroxy Bosentan-d4 is a deuterium-labeled analogue of Hydroxy Bosentan. Hydroxy Bosentan is a primary metabolite of Bosentan, which is metabolized by the cytochrome P450 system in the liver. This compound retains 10%-20% of the pharmacological activity of Bosentan . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Bosentan-d4 involves the incorporation of deuterium into the Hydroxy Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Bosentan-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Hydroxy Bosentan-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of Bosentan and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bosentan.
Industry: Applied in the development of new drugs and in quality control processes.
Mechanism of Action
Hydroxy Bosentan-d4 exerts its effects by acting as a deuterium-labeled analogue of Hydroxy Bosentan. Hydroxy Bosentan is a metabolite of Bosentan, which is a dual endothelin receptor antagonist. Bosentan blocks the action of endothelin molecules that promote the narrowing of blood vessels, leading to high blood pressure. By inhibiting endothelin receptors, Bosentan and its metabolites, including this compound, help to reduce blood pressure and improve blood flow .
Comparison with Similar Compounds
Hydroxy Bosentan: The non-deuterated form of Hydroxy Bosentan-d4.
Bosentan: The parent compound from which Hydroxy Bosentan is derived.
Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
Properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-ONNKGWAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)CO)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733077 | |
Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-91-4 | |
Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065472-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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